molecular formula C19H13FN6O3S B2689450 N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891121-87-2

N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2689450
CAS No.: 891121-87-2
M. Wt: 424.41
InChI Key: HZWRYXAFHTXBDB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN6O3S and its molecular weight is 424.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • A study by Wang et al. (2015) found that replacing the acetamide group in a similar compound with an alkylurea moiety led to potent antiproliferative activities against human cancer cell lines, with low acute oral toxicity and efficacy in inhibiting tumor growth in a mice model.
  • Bhat et al. (2009) synthesized a series of derivatives with moderate to excellent growth inhibition against various cancer cell lines, including leukemia, lung, melanoma, ovarian, prostate, and breast cancer.

Antimicrobial and Antifungal Effects

  • Çavușoğlu et al. (2018) reported that certain triazole-oxadiazole compounds showed potent antifungal activity against Candida species and apoptotic effects on these fungal cells.
  • Research by Farghaly and Hassaneen (2013) demonstrated that new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one exhibited excellent antimicrobial activity against various microorganisms.

Antiviral Activity

  • Shamroukh and Ali (2008) synthesized novel triazolo[4,3‐b]pyridazine derivatives that showed promising antiviral activity against hepatitis-A virus.

Potential as Antiasthma Agents

  • Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, suggesting their potential as antiasthma agents.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O3S/c20-14-6-1-2-7-16(14)21-18(27)11-30-19-23-22-17-9-8-15(24-25(17)19)12-4-3-5-13(10-12)26(28)29/h1-10H,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWRYXAFHTXBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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